3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Description
3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3S and its molecular weight is 304.32. The purity is usually 95%.
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Biological Activity
The compound 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H12N4O3S, with a molecular weight of approximately 288.31 g/mol. The structure includes a thiophene ring, an oxadiazole moiety, and an isoxazole derivative, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of compounds containing oxadiazole and isoxazole rings is well-documented. These compounds exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Many derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Some studies indicate potential as anticancer agents due to their ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties.
Antimicrobial Activity
A study by Parikh et al. (2020) demonstrated that substituted 1,2,4-oxadiazoles exhibited significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The compound 2a showed a 92% inhibition rate at varying concentrations, indicating strong potential as an anti-TB agent . This suggests that the compound under review may share similar antimicrobial properties.
Anticancer Activity
Research indicates that oxadiazole derivatives can act as potent anticancer agents. Villemagne et al. (2020) synthesized new oxadiazole compounds that inhibited EthR (a key regulator in Mtb resistance), showing promising results in vitro with low effective concentrations and favorable pharmacokinetic profiles . The compound's structural features likely contribute to its efficacy against cancer cells.
Anti-inflammatory Effects
Thiadiazole and oxadiazole derivatives have been reported to possess anti-inflammatory properties. A review highlighted their role in reducing inflammation markers in various models . This aligns with the potential therapeutic applications of the compound in inflammatory diseases.
The mechanisms by which these compounds exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many derivatives inhibit specific enzymes critical for pathogen survival or cancer cell proliferation.
- Interference with Cellular Signaling Pathways : Compounds can modulate pathways involved in cell growth and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : Certain derivatives induce oxidative stress in target cells, leading to cell death.
Case Studies
Study | Compound Tested | Biological Activity | Results |
---|---|---|---|
Parikh et al. (2020) | Substituted 1,2,4-oxadiazoles | Antimicrobial | 92% inhibition against Mtb at 250 µg/mL |
Villemagne et al. (2020) | New oxadiazole derivatives | Anticancer | Low EC values with favorable pharmacokinetics |
Shruthi et al. (2019) | Quinoline-linked oxadiazoles | Anti-tubercular | MIC of 0.5 µg/mL against Mtb |
Properties
IUPAC Name |
3-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S/c1-7-3-4-21-11(7)13(18)14-6-10-15-12(17-20-10)9-5-8(2)19-16-9/h3-5H,6H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPWYWFWSMPOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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